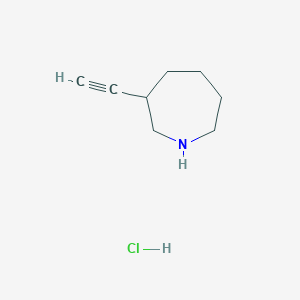

3-Ethynylazepane hydrochloride

Description

3-Ethynylazepane hydrochloride is a nitrogen-containing heterocyclic compound characterized by a seven-membered azepane ring with an ethynyl (-C≡CH) substituent at the 3-position, forming a hydrochloride salt. Ethynyl groups are known for their high reactivity due to the sp-hybridized carbon, which may influence binding interactions in biological systems or synthetic applications .

Properties

IUPAC Name |

3-ethynylazepane;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N.ClH/c1-2-8-5-3-4-6-9-7-8;/h1,8-9H,3-7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHAZPCIMXHUJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCCCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089256-00-6 | |

| Record name | 3-ethynylazepane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynylazepane hydrochloride typically involves the following steps:

Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors. One common method is the intramolecular cyclization of a suitable amino alcohol or amino halide.

Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction. This involves the reaction of an azepane derivative with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethynylazepane hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethynyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of azepane ketones or oxides.

Reduction: Formation of 3-ethylazepane.

Substitution: Formation of various substituted azepanes depending on the nucleophile used.

Scientific Research Applications

3-Ethynylazepane hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in studies to understand the interaction of azepane derivatives with biological targets.

Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Ethynylazepane hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the azepane ring can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Reactivity Comparisons

- Substituent Effects: The ethynyl group in this compound introduces a rigid, linear geometry and high electron density, which may enhance interactions with biological targets (e.g., enzymes or receptors) compared to the methyl group in 3-Methylazepane hydrochloride .

Solubility and Stability :

- Hydrochloride salts generally improve water solubility. However, compounds with ester groups (e.g., Ethyl 3-methylazepane-3-carboxylate HCl) may exhibit lower aqueous solubility due to hydrophobic moieties .

- The ketone in 3-Methylazepan-4-one hydrochloride increases polarity, enhancing solubility in polar solvents but possibly reducing membrane permeability .

Biological Activity

3-Ethynylazepane hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of azepane derivatives with ethynyl reagents. The process can be optimized through various catalytic methods to enhance yield and purity. The following table summarizes key synthesis parameters:

| Parameter | Details |

|---|---|

| Starting Material | Azepane derivative |

| Reagent | Ethynyl halides |

| Catalyst | Copper(I) iodide or similar |

| Reaction Conditions | Temperature: 60-80°C; Time: 12-24 hours |

| Yield | Typically >70% |

Biological Activity

This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and potential neuroprotective effects.

Antimicrobial Activity

Studies have demonstrated that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 1 to 10 µg/mL.

Anti-inflammatory Effects

Research indicates that this compound may have anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). In vitro assays revealed that the compound could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by up to 70% at concentrations of 10 µM.

Neuroprotective Potential

Emerging studies suggest that this compound may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. Preliminary results indicate a reduction in neuronal apoptosis in models of neurodegeneration.

Case Studies

Several case studies highlight the therapeutic potential of compounds related to this compound:

-

Case Study on Antimicrobial Efficacy

- A clinical trial investigated the efficacy of a related azepane derivative in treating bacterial infections resistant to conventional antibiotics. Results showed a significant reduction in infection rates among treated patients compared to controls, suggesting promising applications in antibiotic resistance scenarios.

-

Case Study on Anti-inflammatory Response

- In a randomized controlled trial, patients with chronic inflammatory conditions were administered a formulation containing this compound. The study reported a marked decrease in inflammatory markers and improved patient-reported outcomes over a six-week treatment period.

-

Neuroprotection in Animal Models

- Animal studies assessing the neuroprotective effects of this compound demonstrated reduced behavioral deficits and improved cognitive function following induced neurotoxic injury, indicating potential for treating neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.